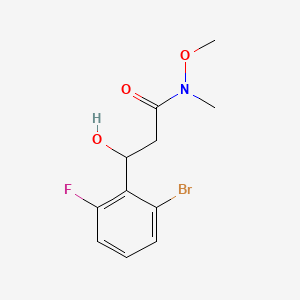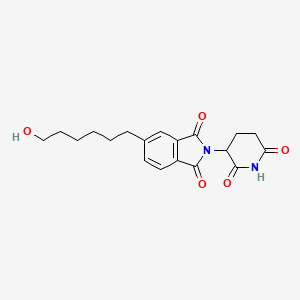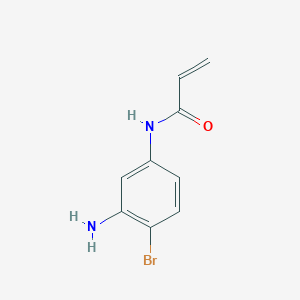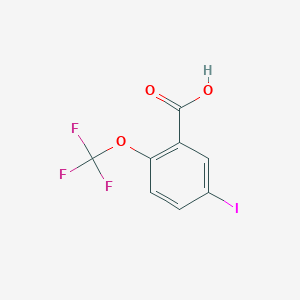
5-Iodo-2-(trifluoromethoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-2-(trifluoromethoxy)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an iodine atom at the 5-position and a trifluoromethoxy group at the 2-position of the benzoic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-(trifluoromethoxy)benzoic acid can be achieved through several methods. One common approach involves the iodination of 2-(trifluoromethoxy)benzoic acid. This can be done using iodine and an oxidizing agent such as potassium iodate under acidic conditions. The reaction typically proceeds at elevated temperatures to ensure complete iodination.
Another method involves the use of Suzuki–Miyaura coupling reactions, where a boronic acid derivative of 2-(trifluoromethoxy)benzoic acid is coupled with an iodoarene in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction conditions can help in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2-(trifluoromethoxy)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives or reduction to form alcohol derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Iodination: Iodine, potassium iodate, acidic conditions, elevated temperatures.
Suzuki–Miyaura Coupling: Boronic acid derivatives, palladium catalyst, base, solvent (e.g., ethanol or water).
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as amides, thioethers, or other substituted benzoic acids can be formed.
Oxidation and Reduction Products: Carboxylate or alcohol derivatives of the benzoic acid moiety.
Scientific Research Applications
5-Iodo-2-(trifluoromethoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as high stability and lipophilicity
Mechanism of Action
The mechanism of action of 5-Iodo-2-(trifluoromethoxy)benzoic acid
Properties
Molecular Formula |
C8H4F3IO3 |
|---|---|
Molecular Weight |
332.01 g/mol |
IUPAC Name |
5-iodo-2-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C8H4F3IO3/c9-8(10,11)15-6-2-1-4(12)3-5(6)7(13)14/h1-3H,(H,13,14) |
InChI Key |
CGGIKCZDPNBJII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)C(=O)O)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,7-Difluoro-5-azaspiro[2.5]octane](/img/structure/B14767602.png)
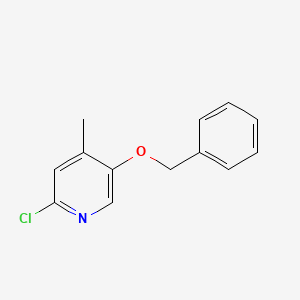
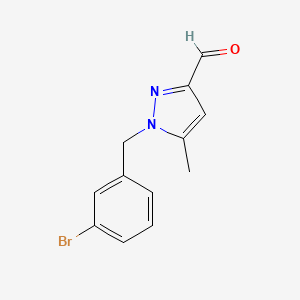
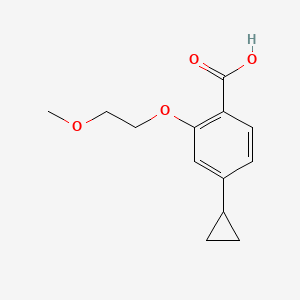
![Ethyl 2-[4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexyl]acetate](/img/structure/B14767624.png)
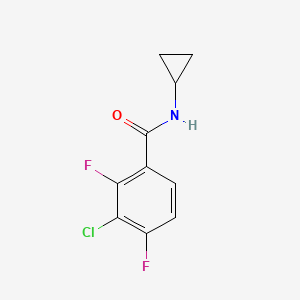
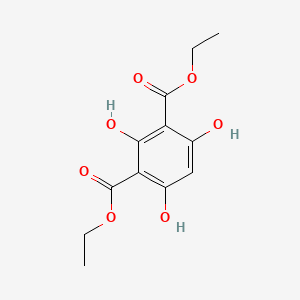
![rel-(3R,3aR,6aR)-3-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrol-2-one](/img/structure/B14767634.png)
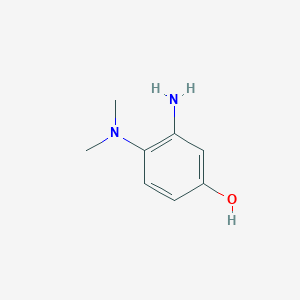
![(3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-3-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14767649.png)
